Methyldiethylaminoethoxybenzanilide
Description
Methyldiethylaminoethoxybenzanilide is a benzanilide derivative characterized by a benzamide backbone substituted with methyl, diethylamino, and ethoxy functional groups. The diethylaminoethoxy moiety likely enhances lipophilicity, influencing membrane permeability and bioavailability, while the methyl group may contribute to steric effects or metabolic stability .
Properties
CAS No. |
17822-74-1 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]-3-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-22(5-2)14-15-24-19-16(3)10-9-13-18(19)20(23)21-17-11-7-6-8-12-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |
InChI Key |
MUZXRBSINZLKEF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1C(=O)NC2=CC=CC=C2)C |
Other CAS No. |
17822-74-1 |
Synonyms |
2-[2-(Diethylamino)ethoxy]-3-methyl-N-phenylbenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: N-(2-Aminoethyl)-4-[2-(Dimethylamino)ethoxy]-2-Methoxybenzamide
Key Differences :
- Substituents: Dimethylaminoethoxy vs. diethylaminoethoxy; additional methoxy and aminoethyl groups.
- The aminoethyl side chain may introduce hydrogen-bonding capabilities, affecting solubility .
Herbicidal Benzanilides: Etobenzanid and Diflufenican
- Etobenzanid : Features a 2,3-dichlorophenyl group and ethoxymethoxy substituent. Chlorine atoms enhance pesticidal activity by increasing electrophilicity and target binding. The ethoxymethoxy group may improve soil persistence .
- Diflufenican: Contains a trifluoromethylphenoxy group, contributing to strong herbicidal activity via inhibition of carotenoid biosynthesis. The fluorinated group enhances resistance to metabolic degradation compared to non-halogenated analogs .
Ester-Based Analog: Methyl 4-Acetamido-2-Hydroxybenzoate
- Structural Contrast: Replaces the diethylaminoethoxy group with a hydroxy and acetamido moiety. The hydroxy group increases aqueous solubility, while the methyl ester enhances hydrolytic stability compared to free acids .
Toxicity Considerations: 4-Dimethylaminoazobenzene
- Dimethylaminoazobenzene is a known carcinogen, underscoring that substituent choice (e.g., diethylamino vs. dimethylamino) critically affects toxicity profiles .
Research Findings and Implications
- Metabolic Stability : Ethoxy groups (common in etobenzanid and the target compound) may slow oxidative metabolism compared to methoxy or hydroxy substituents .
- Toxicity: Diethylamino groups could reduce acute toxicity compared to dimethylamino derivatives (as seen in azo compounds), but chronic effects require further study .
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